Meribendan

Descripción general

Descripción

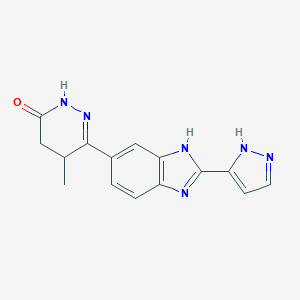

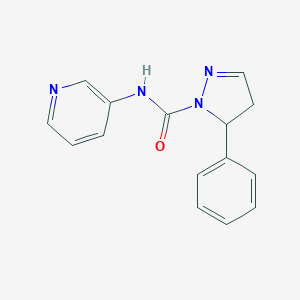

Meribendan is a chemical compound that belongs to the class of benzimidazole-pyridazinone derivatives. It is a potent and selective inhibitor of phosphodiesterase III (PDE III) enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the heart and blood vessels. Meribendan has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in congestive heart failure (CHF) and pulmonary hypertension (PH).

Mecanismo De Acción

Meribendan exerts its pharmacological effects by inhibiting PDE III enzyme, which leads to an increase in intracellular Meribendan and cGMP levels in the heart and blood vessels. This results in positive inotropic and vasodilatory effects, which improve cardiac contractility and reduce afterload, respectively. Additionally, meribendan has been shown to activate the ATP-sensitive potassium channels (KATP) in the heart, which further enhances its cardioprotective effects.

Efectos Bioquímicos Y Fisiológicos

Meribendan has been shown to have a number of biochemical and physiological effects on the heart and blood vessels. It enhances calcium sensitivity of the myofilaments, increases the activity of the sarcoplasmic reticulum calcium ATPase (SERCA), and improves the function of the L-type calcium channels in the heart. In addition, meribendan reduces the activity of the sodium-hydrogen exchanger (NHE) and the calcium-calmodulin-dependent protein kinase II (CaMKII), which are involved in the pathophysiology of CHF and PH.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Meribendan has several advantages for lab experiments, including its high potency and selectivity for PDE III enzyme, its well-established pharmacological effects, and its availability in pure form. However, there are also some limitations to its use in lab experiments, such as its relatively high cost, its potential toxicity to cells and tissues, and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on meribendan. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased selectivity, reduced toxicity, and enhanced bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the cardioprotective effects of meribendan, including the role of KATP channels, SERCA, and other signaling pathways. Moreover, future research could explore the potential applications of meribendan in other cardiovascular diseases, such as arrhythmias, hypertension, and atherosclerosis.

Aplicaciones Científicas De Investigación

Meribendan has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in CHF and PH. It has been shown to improve cardiac contractility, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with CHF and PH. Moreover, meribendan has been demonstrated to have protective effects on the heart and blood vessels against ischemia-reperfusion injury, oxidative stress, and inflammation.

Propiedades

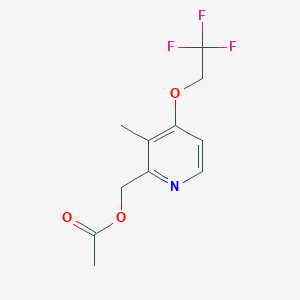

IUPAC Name |

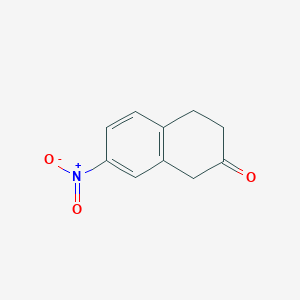

4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDHUONLKCDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meribendan | |

CAS RN |

119322-27-9 | |

| Record name | Meribendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)